Urea formaldehyde

Description

Structure

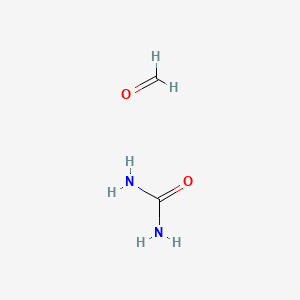

2D Structure

Properties

IUPAC Name |

formaldehyde;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O.CH2O/c2-1(3)4;1-2/h(H4,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGAOXROABLFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68071-45-4, 68611-61-0, 68511-67-1, 68071-44-3, 68988-09-0, 69898-38-0, 68511-66-0, 68002-19-7, 68955-25-9, 68002-18-6 | |

| Record name | Urea, polymer with formaldehyde, methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68071-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, butylated methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68611-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, isopropylated methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68511-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, butylated isobutylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68071-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, furfurylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68988-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, butylated isopropylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69898-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, butylated and 2-ethylhexylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68511-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, butylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, 2-(dimethylamino)-2-methylpropylated isobutylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68955-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, isobutylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10905739 | |

| Record name | Carbamimidic acid--formaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Pellets or Large Crystals, Amorphous powder; [HSDB] | |

| Record name | Urea, reaction products with formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea formaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water = 0.28-0.31% | |

| Record name | POLYNOXYLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000728 [mmHg] | |

| Record name | Urea formaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Amorphous powder | |

CAS No. |

68611-64-3, 9011-05-6, 64869-57-4, 68002-18-6, 68002-19-7, 68071-44-3, 68071-45-4, 68511-66-0, 100786-56-9 | |

| Record name | Urea, reaction products with formaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68611-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea-formaldehyde resin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea formaldehyde foam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064869574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, polymer with formaldehyde, isobutylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylated polyoxymethylene urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, polymer with formaldehyde, butylated isobutylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068071443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, polymer with formaldehyde, methylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068071454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, reaction products with formaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068611643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, reaction products with formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, polymer with formaldehyde, isobutylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, polymer with formaldehyde, butylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, polymer with formaldehyde, butylated isobutylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, polymer with formaldehyde, methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, polymer with formaldehyde, butylated and 2-ethylhexylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, polymer with formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamimidic acid--formaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, reaction products with formaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea, polymer with formaldehyde, isobutylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea, polymer with formaldehyde, butylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea, polymer with formaldehyde, methylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea, polymer with formaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea polymer with formaldehyde, butylated isobutylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYNOXYLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Reaction Kinetics of Urea Formaldehyde Resins

Initial Methylolation Reactions in Urea-Formaldehyde Systems

The first stage in the synthesis of urea-formaldehyde resins is the addition reaction, also known as methylolation or hydroxymethylation. This reaction involves the addition of formaldehyde (B43269) to the amino groups of urea (B33335), forming various methylolureas. irispublishers.comirispublishers.comcore.ac.ukresearchgate.netusda.gov This process is typically initiated under alkaline conditions and is a critical step that lays the foundation for the subsequent polymerization. core.ac.ukresearchgate.netwoodj.org

Formation of Mono-, Di-, and Tri-hydroxymethylureas

During methylolation, formaldehyde reacts with urea to form a mixture of hydroxymethylureas. The primary products are monomethylolurea, dimethylolurea (B1678115), and trimethylolurea. irispublishers.comcore.ac.ukresearchgate.netusda.gov The formation of these derivatives is a stepwise process where formaldehyde molecules sequentially attach to the nitrogen atoms of the urea molecule. usda.gov While the formation of up to trimethylolurea is well-documented, the production of tetramethylolurea is generally not observed in detectable amounts. usda.govebootathon.com The distribution of these methylolureas is a key factor influencing the subsequent condensation reactions and the final structure of the resin. core.ac.ukwoodj.org For instance, at a formaldehyde to urea (F/U) molar ratio of 1.0 to 1.2, the resulting mixture might consist of approximately 25% monomethylolurea, 63% dimethylolurea, and 12% trimethylolurea. researchgate.netwoodj.org

Influence of Formaldehyde to Urea (F/U) Molar Ratio on Methylolation

The molar ratio of formaldehyde to urea (F/U) is a critical parameter that significantly influences the methylolation process and the final properties of the resin. ureaknowhow.comureaknowhow.comcnrs.fr A higher F/U molar ratio generally leads to the formation of more highly substituted methylolureas. core.ac.ukchimarhellas.comdiva-portal.org For example, initial F/U ratios of 3.0 and 4.0 can facilitate the formation of tri-hydroxymethyl urea, whereas a ratio of 2.0 may only yield mono- and di-hydroxymethyl ureas. woodj.org This, in turn, affects the degree of branching in the final polymer structure. woodj.orgdiva-portal.org

Studies have shown that varying the initial F/U ratio, even when the final ratio is the same, can lead to different resin structures and properties. cnrs.fr For instance, a resin with an initial F/U ratio of 2.1 was found to have the highest proportion of linear methylol groups, which correlated with better internal bond strength in the final product. cnrs.fr Conversely, a lower initial F/U ratio of 1.9 resulted in a higher proportion of methylene (B1212753) linkages and lower free formaldehyde. cnrs.fr The F/U ratio also impacts the reaction kinetics, with higher ratios generally leading to a faster condensation stage due to the increased availability of reactive methylol groups. cnrs.fr

| Initial F/U Molar Ratio | Key Structural Features | Impact on Final Properties |

| 1.9 | Highest proportion of total methylene linkages, most methylene ether linkages, lowest total hydroxymethyl linkages. cnrs.fr | Lowest formaldehyde emission, longer gel time. cnrs.fr |

| 2.1 | Highest proportion of linear methylol groups. cnrs.fr | Best internal bond strength and lowest thickness swelling. cnrs.fr |

| 2.3 | Good balance of properties. | Good performance with the exception of free formaldehyde, best storage stability. cnrs.fr |

Catalytic Effects of pH on Methylolation Kinetics (e.g., Alkaline Conditions)

The pH of the reaction medium has a profound catalytic effect on the kinetics of methylolation. This reaction can occur over a wide pH range, but it is significantly faster under alkaline conditions. irispublishers.comirispublishers.comusda.govebootathon.com Typically, the methylolation step is carried out at a pH between 8 and 9. usda.gov Under these alkaline conditions, the reaction is believed to proceed through the formation of a urea anion, which is a stronger nucleophile than neutral urea and readily attacks the formaldehyde molecule. asianpubs.org

The use of alkaline catalysts, such as sodium hydroxide (B78521) or ammonia (B1221849), is standard practice in the industrial production of UF resins to promote the formation of methylolureas while minimizing premature condensation. irispublishers.comresearchgate.netgoogle.comresearchgate.net The reaction is typically carried out at elevated temperatures, often around 90°C, to ensure the dissolution of urea in the formaldehyde solution and to provide the necessary activation energy for the endothermic addition reaction. irispublishers.comirispublishers.comresearchgate.net The careful control of pH and temperature during this initial stage is essential to prevent the precipitation of urea and ensure the successful synthesis of the resin. irispublishers.comirispublishers.com

Subsequent Condensation Polymerization Mechanisms

Following the initial methylolation, the second major stage in the synthesis of urea-formaldehyde resins is condensation polymerization. During this stage, the previously formed methylolureas react with each other and with remaining urea to form larger polymer chains. irispublishers.comirispublishers.comcore.ac.uk This process is typically carried out under acidic conditions, often at a pH between 4 and 5. ebootathon.comresearchgate.net The condensation reactions lead to the formation of two primary types of linkages: methylene bridges and methylene ether bridges, which create the three-dimensional network structure of the cured resin. irispublishers.comirispublishers.comebootathon.comchimarhellas.com

Formation of Methylene Linkages (–CH2–)

Methylene bridges (–CH2–) are formed through the reaction of a methylol group with an amino group, releasing a molecule of water. irispublishers.comirispublishers.comebootathon.comureaknowhow.comas-proceeding.com These linkages are a fundamental component of the UF polymer backbone and are considered to be more stable than methylene ether linkages. irispublishers.comchimarhellas.com The formation of methylene bridges contributes significantly to the cross-linking and rigidity of the final thermoset resin. irispublishers.comirispublishers.com

Research has shown that under acidic conditions, the formation of methylene linkages is a predominant reaction. tandfonline.comtandfonline.com While traditionally it was believed that methylene bridges form exclusively under acidic conditions, some studies have indicated that they can also form under strongly alkaline conditions, albeit at a slower rate initially. tandfonline.comresearchgate.net The proportion of methylene linkages in the final resin is influenced by factors such as the F/U molar ratio and the specific synthesis conditions. diva-portal.org

Formation of Methylene Ether Linkages (–CH2–O–CH2–)

Methylene ether linkages (–CH2–O–CH2–) are formed by the condensation of two methylol groups, which also results in the release of a water molecule. irispublishers.comirispublishers.comebootathon.com These linkages are generally considered to be less stable than methylene bridges and can rearrange to form methylene bridges by eliminating a molecule of formaldehyde. irispublishers.comchimarhellas.com

The formation of methylene ether linkages is also favored under acidic conditions, but they can also form at alkaline pH. researchgate.netresearchgate.net In fact, under certain alkaline conditions, the initial oligomers formed are predominantly linked by ether bonds. tandfonline.comtandfonline.com The ratio of methylene to methylene ether bridges is dependent on the reaction temperature and pH. chimarhellas.com Some studies have observed that at the beginning of the reaction under strong alkaline conditions, the main products are methylolureas and oligomers linked by ether bonds. tandfonline.comtandfonline.com

| Linkage Type | Formation Reaction | Key Characteristics |

| Methylene Linkage (–CH2–) | Reaction of a methylol group with an amino group. irispublishers.comirispublishers.comebootathon.comureaknowhow.comas-proceeding.com | More stable; contributes to cross-linking and rigidity. irispublishers.comchimarhellas.com |

| Methylene Ether Linkage (–CH2–O–CH2–) | Condensation of two methylol groups. irispublishers.comirispublishers.comebootathon.com | Less stable; can convert to methylene linkages. irispublishers.comchimarhellas.com |

Role of Acidic Catalysis in Condensation Reactions

The synthesis of urea-formaldehyde (UF) resin is a multi-step process, with the condensation or polymerization stage being critically dependent on acidic conditions. irispublishers.com While the initial addition or methylolation reactions are favored in alkaline environments, the subsequent condensation reactions, which lead to polymer chain growth, are accelerated by acidic catalysts. irispublishers.comureaknowhow.comas-proceeding.comureaknowhow.com This requirement for different pH levels is the foundation of the common two-step synthesis process, where the pH of the reaction mixture is deliberately lowered after the initial methylolation phase to initiate polymerization. irispublishers.com

Acidic catalysts, such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄), are commonly employed to facilitate these condensation reactions. ureaknowhow.comas-proceeding.comureaknowhow.comresearchgate.net The mechanism involves the protonation of the hydroxyl group of a methylol urea, which then allows for the elimination of a water molecule. This process is more favorable in an acidic medium. irispublishers.com The resulting carbocation is highly reactive and readily reacts with an amino group of another urea or methylol urea molecule. This leads to the formation of methylene (-NH-CH₂-NH-) and dimethylene-ether (-NH-CH₂-O-CH₂-NH-) linkages, which constitute the backbone of the polymer. irispublishers.comresearchgate.net

The rate of the condensation reaction is directly influenced by the pH; as the pH decreases, the reaction rate increases. irispublishers.com However, if the pH is too low (e.g., below 4.5), the condensation reaction can become too rapid and difficult to control. Studies comparing different acidic catalysts have shown variations in the resulting polymer structure; for instance, H₃PO₄ was found to yield more terminal ether linkages and promote the formation of linear methylene linkages. researchgate.net The choice of catalyst and the precise control of pH are therefore essential parameters for tailoring the final properties of the UF resin.

Reaction Temperature and Time Dependence in Polymerization Control

Along with pH, reaction temperature and time are crucial parameters for controlling the rate and extent of urea-formaldehyde polymerization. ureaknowhow.comas-proceeding.comureaknowhow.com The condensation reaction is exothermic, and temperature plays a significant role in managing the reaction kinetics. ureaknowhow.comas-proceeding.com Generally, higher temperatures lead to faster reaction rates. ureaknowhow.com Industrial synthesis is often carried out at temperatures between 70°C and 90°C. ureaknowhow.comas-proceeding.comureaknowhow.com

The interplay between temperature, pH, and reaction time determines the final degree of polymerization and the viscosity of the resin. For instance, at a constant pH of 3, the time required to complete the polymerization is significantly shorter at a higher temperature. One study demonstrated that at a film temperature of 58°C, the reaction completes in approximately 3 minutes, whereas at 40°C, the required time increases to about 7.5 minutes. google.com This illustrates the sensitive dependence of the polymerization rate on thermal conditions.

Careful management of temperature and reaction time is essential to prevent the formation of an intractable, cross-linked gel, which occurs if the reaction proceeds too far. google.com The process is typically monitored by measuring the viscosity of the resin, and the reaction is stopped once a target viscosity is reached. kirj.ee Research has focused on optimizing these parameters to achieve specific resin characteristics. For example, one study identified an optimal production efficiency at 90°C with a specific urea/formaldehyde molar ratio. ureaknowhow.com Another investigation aimed at producing slow-release fertilizers determined optimal conditions to be a reaction temperature of 43.5°C with a reaction time of 1.64 hours. researchgate.netnih.gov

| Film Temperature (°C) | Approximate Polymerization Time (minutes) | Source |

|---|---|---|

| 58 | 3 | google.com |

| 40 | 7.5 | google.com |

Mechanisms of Uron Ring Formation in Urea Formaldehyde

Under specific synthesis conditions, cyclic structures known as urons can be formed within the urea-formaldehyde polymer. The formation of these rings is characteristic of reactions carried out in a strongly acidic medium, typically at a pH below 3.0. google.comdycknewmaterials.com This represents a distinct reaction pathway compared to the conventional synthesis performed under mildly acidic conditions. dycknewmaterials.com

The mechanism involves the reaction of formaldehyde with urea in a highly acidic environment to generate uron ring structures, which are then incorporated into the growing polymer chains. dycknewmaterials.com These structures are essentially cyclic ethers of urea. usda.gov Spectroscopic analysis using ¹³C NMR has identified a characteristic peak at 155 ppm corresponding to the carbonyl carbon in the uron ring, confirming its presence in resins synthesized at a pH of 1.0. usda.gov

The inclusion of uron rings in the polymer structure has a notable impact on the resin's properties. The uron ring itself is more resistant to hydrolysis than the methylene ether bonds typically formed, which can enhance the stability and water resistance of the final product. google.comdycknewmaterials.com However, the formation of these difunctional rings can act as a plasticizer in the polymer chain and may reduce cross-linking, which in turn can slow down the curing rate of the resin. dycknewmaterials.comcore.ac.uk To balance these effects, research suggests that the content of uron rings should be controlled, with a target of around 10% being advisable for optimal performance. dycknewmaterials.com The amount of uron formation increases with extended reaction times and higher temperatures under these strongly acidic conditions. dycknewmaterials.com

Kinetic Modeling of this compound Polymerization Processes

Mathematical Models for Reaction Rate Prediction

To better understand and control the complex polymerization of urea and formaldehyde, researchers have developed various mathematical models to predict reaction kinetics. scientific.netresearchgate.net These models are essential for minimizing residual formaldehyde and predicting the chemical structure of the final product. scientific.net

One common approach is to develop kinetic models based on the proposed reaction mechanisms, which account for the functional groups on urea, formaldehyde, and the reactive polymer chains. scientific.netresearchgate.net These mechanistic models are often formulated as a set of ordinary differential equations (ODEs) that describe the rate of change in the concentration of various species and functional groups over time. scientific.netresearchgate.netresearcher.life By solving these equations, it is possible to simulate the concentration of free formaldehyde and the evolution of different structural elements during the polymerization process. scientific.netresearchgate.net

Another powerful technique used for modeling and optimization is Response Surface Methodology (RSM). researchgate.netnih.gov This statistical method uses experimental designs, such as the Central Composite Design (CCD) or Box-Behnken design, to examine the effects of multiple process variables (e.g., temperature, time, molar ratio) on the reaction outcome. researchgate.netnih.govacs.org The results are used to establish quadratic polynomial mathematical models that can predict responses, such as the amount of insoluble nitrogen in UF fertilizers. researchgate.netnih.gov These empirical models are effective tools for predicting product properties within the designed experimental limits. researchgate.netnih.gov More complex models have also been developed, including plug-flow models for tubular reactors and models that incorporate both radial and axial diffusion to account for laminar flow. aston.ac.uk

Optimization of Process Parameters for Controlled Synthesis

Kinetic and statistical models are instrumental in optimizing process parameters to achieve controlled synthesis of urea-formaldehyde resins with desired properties while minimizing production costs. ureaknowhow.comas-proceeding.comureaknowhow.com Methodologies like experimental design are frequently used to systematically vary parameters such as temperature, pressure, catalyst concentration, molar ratio, and reaction time to maximize resin yield and performance. ureaknowhow.comas-proceeding.comureaknowhow.com

Several studies have identified optimal conditions for specific applications. For the production of UF resins for wood adhesives, one study determined that a formaldehyde-to-urea molar ratio of 1.2 and a reaction temperature of 90°C resulted in optimum efficient production. ureaknowhow.com For the synthesis of slow-release fertilizers, where the goal is often to control the amount of water-insoluble nitrogen, different optimal parameters have been reported. One investigation using RSM concluded that a urea-to-formaldehyde molar ratio of 1.33, a reaction temperature of 43.5°C, and a reaction time of 1.64 hours were optimal. researchgate.netnih.gov Another study targeting similar products found the ideal conditions to be a temperature of 42.5°C, a reaction time of 66.2 minutes, a U/F ratio of 1.68, and a pH of 3.3. acs.org

These optimization studies demonstrate that there is no single set of universal "best" parameters; instead, the ideal conditions are highly dependent on the target application and the desired properties of the final product. By using predictive models, manufacturers can fine-tune their synthesis process to achieve specific outcomes, such as improved water resistance, controlled curing time, or specific nitrogen release profiles. ureaknowhow.comresearchgate.netacs.org

| Target Product/Goal | Urea:Formaldehyde (U/F) Molar Ratio | Temperature (°C) | Reaction Time | pH | Source |

|---|---|---|---|---|---|

| Urea-Formaldehyde Resin | 1:1.2 | 90 | Not Specified | Not Specified | ureaknowhow.comas-proceeding.com |

| Slow-Release Fertilizer (Maximize cold-insoluble N) | 1.33:1 | 43.5 | 1.64 hours | Not Specified | researchgate.netnih.gov |

| Slow-Release Fertilizer (Maximize slow-release N) | 1.68:1 | 42.5 | 66.2 minutes | 3.3 | acs.org |

Alternative Synthesis Methodologies

While the traditional two-step, pH-controlled reaction of urea and formaldehyde is dominant, research has explored alternative synthesis methodologies to modify resin properties or address environmental concerns.

One alternative involves the use of different catalytic systems. A novel route for producing UF resin using an ion exchange resin as the catalyst has been proposed. researchgate.net This method was reported to yield a product with significantly less free formaldehyde, which helps in reducing odor problems associated with the resin. researchgate.net Another approach involves a multi-stage synthesis process that begins with the reaction of urea, formaldehyde, and ammonia under alkaline conditions to form a cyclic triazone/triazine polymer intermediate before proceeding to further condensation steps. google.com

A significant area of research is the development of formaldehyde-free resins. These methods replace formaldehyde with less volatile or non-toxic aldehydes. For example, glyoxal (B1671930) has been used to react with urea, often under weakly acidic conditions, to produce glyoxal-urea resins. nih.gov Glutaraldehyde has also been investigated as a formaldehyde substitute for synthesizing urea-based adhesives. nih.gov These alternative aldehydes react with urea to form polymers, but their reactivity and the resulting resin properties differ from those of traditional UF resins. For instance, melamine-glyoxal resins have been shown to have a higher activation energy for cross-linking compared to their formaldehyde-based counterparts. nih.gov

Melt Condensation Polymerization Approaches

Melt condensation polymerization is an alternative method for synthesizing urea-formaldehyde resins that avoids the use of an aqueous solution, thereby addressing some of the drawbacks associated with traditional methods, such as low water resistance and high formaldehyde emission. researchgate.net In this approach, solid reactants like paraformaldehyde and urea are heated together to initiate the polymerization reaction. researchgate.net

This technique has been shown to produce UF resins with lower levels of free formaldehyde, enhanced thermal stability, and better storage stability. researchgate.net The structure of the resulting resin can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) and Carbon-13 nuclear magnetic resonance (13C-NMR) to identify structural features like uron rings. researchgate.net

The synthesis can be performed in a two-step process involving an initial alkali-catalyzed stage followed by an acid-catalyzed stage. The reaction conditions, particularly the formaldehyde to urea (F/U) molar ratio and the pH, play a crucial role in determining the final properties of the resin. Research has shown that the weight average molecular weight (Mw) of the prepolymer is significantly influenced by these parameters. For instance, a higher weight average molecular weight was achieved at an F/U molar ratio of 1.0 and a pH of 4.3 during the acid catalysis step. researchgate.net Further studies have indicated that a pH of 4.0 can yield an even greater molecular weight. scienpg.com The activation energy of the prepolymer, another important kinetic parameter, also varies with changes in the F/U molar ratio and pH. scienpg.com

Table 1: Reaction Parameters in Melt Condensation Polymerization of Urea-Formaldehyde Resin

| Parameter | Stage | Value | Reference |

| Reactants | - | Paraformaldehyde, Urea | researchgate.net |

| pH | Alkali Catalysis | 8.3 | researchgate.netscienpg.com |

| Acid Catalysis | 4.0 - 5.0 | researchgate.netscienpg.com | |

| Temperature (°C) | Alkali Catalysis | 90 | researchgate.netscienpg.com |

| Acid Catalysis | 83 | researchgate.netscienpg.com | |

| Duration (min) | Alkali Catalysis | 60 | researchgate.netscienpg.com |

| Acid Catalysis | 15 | researchgate.netscienpg.com | |

| F/U Molar Ratio | - | 0.8 - 1.6 | researchgate.netscienpg.com |

Multi-step Synthesis Protocols (e.g., Alkali-Acid-Alkali)

The most common method for industrial production of urea-formaldehyde resins is a multi-step synthesis carried out in an aqueous solution, often following an "alkali-acid-alkali" protocol. woodresearch.skslchemtech.comnih.gov This process allows for precise control over the reaction and the final properties of the resin. irispublishers.com The synthesis is typically divided into three main stages. slchemtech.comcnrs.fr

The first stage is hydroxymethylation (or methylolation), which is conducted under neutral or slightly alkaline conditions (pH 7.0-8.5) and at elevated temperatures (70-90°C). woodresearch.skslchemtech.comsciencepublishinggroup.com In this step, formaldehyde reacts with urea to form mono-, di-, and trimethylolurea. kirj.ee The formaldehyde to urea (F/U) molar ratio during this initial stage is typically high, in the range of 1.8:1 to 2.5:1. cnrs.fr

The second stage is polycondensation , which is initiated by acidifying the reaction mixture to a pH between 4.0 and 5.5. woodresearch.sksciencepublishinggroup.comgoogle.com This acidic environment promotes the condensation of the methylolureas, leading to the formation of methylene (-N-CH2-N-) and methylene-ether (-N-CH2-O-CH2-N-) bridges between urea units, resulting in chain growth and cross-linking. irispublishers.comirispublishers.com This is an exothermic reaction, and the temperature is carefully controlled (around 90°C) to manage the reaction rate and prevent premature gelling. ureaknowhow.comureaknowhow.comgoogle.com The reaction is monitored until a specific viscosity or water tolerance is achieved. woodresearch.sk

The third and final stage involves returning the reaction solution to a slightly alkaline or neutral pH (7.5-8.5) and adding a second portion of urea. woodresearch.skslchemtech.com This step consumes the remaining free formaldehyde, adjusts the final F/U molar ratio to a lower value (typically between 1.0 and 1.5), and stabilizes the resin for storage. woodresearch.skcnrs.frureaknowhow.com The mixture is then cooled to room temperature to obtain the final UF resin. slchemtech.com The properties of the final resin, including its bonding strength and formaldehyde emission, are significantly influenced by the F/U molar ratio and the precise conditions of each synthesis step. woodresearch.skacs.org

Table 2: Typical Reaction Conditions for Alkali-Acid-Alkali Synthesis of Urea-Formaldehyde Resin

| Stage | Parameter | Typical Range | Reference |

| 1. Hydroxymethylation | pH | 8.0 - 8.5 | woodresearch.sknih.gov |

| Temperature (°C) | 70 - 92 | nih.govsciencepublishinggroup.com | |

| Duration (min) | 30 - 60 | researchgate.netkirj.ee | |

| Initial F/U Molar Ratio | 1.8 - 2.5 | cnrs.fr | |

| 2. Polycondensation | pH | 4.0 - 5.5 | woodresearch.sksciencepublishinggroup.comgoogle.com |

| Temperature (°C) | 90 - 92 | woodresearch.sknih.gov | |

| 3. Final Urea Addition & Stabilization | pH | 7.5 - 8.5 | woodresearch.sknih.gov |

| Final F/U Molar Ratio | 1.0 - 1.5 | ureaknowhow.com |

Molecular Structure and Characterization of Urea Formaldehyde Resins

Chemical Linkages and Their Relative Proportions

The synthesis of UF resins involves two primary stages: methylolation and condensation. chimarhellas.com The methylolation stage, catalyzed by acids or bases, leads to the formation of hydroxymethyl compounds. chimarhellas.com Subsequent acid-catalyzed condensation reactions between these methylol species and urea (B33335) create a complex mixture of low molecular weight oligomers linked by methylene (B1212753) or dimethylene ether bridges. chimarhellas.com

Methylene bridges (–N–CH₂–N–) are fundamental linkages in the UF resin structure, formed through the reaction of a methylol group with an amino group, releasing water. The formation of these bridges is a key indicator of the degree of polycondensation and contributes significantly to the stability of the cured resin. woodresearch.sk

Quantitative analysis of methylene bridges is often performed using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. kirj.eemdpi.comusda.gov The signals corresponding to methylene carbons typically appear in the 46–55 ppm range of the ¹³C NMR spectrum. woodresearch.sk Specifically, linear methylene linkages (–NH–CH₂–NH–) are observed around 46–48 ppm, while branched methylene linkages, where the nitrogen is also attached to other groups (–NH–CH₂–N= and =N–CH₂–N=), appear at approximately 53–55 ppm. woodresearch.skbme.hu

The relative proportion of these bridges is influenced by synthesis conditions. For instance, in a three-step synthesis of a low-molar ratio UF resin, the acidic stage is characterized by the considerable formation of branched methylene linkages, which become the most abundant condensed structures. mdpi.com Studies have shown that increasing the amount of a curing agent can lead to a higher content of methylene bridges due to the accelerated condensation reaction under increased acidity. nih.gov

The following table, derived from ¹³C NMR quantitative analysis, illustrates the distribution of different types of methylene bridges in various UF resin formulations.

Table showing the percentage of different methylene bridges in various UF resin formulations based on ¹³C-NMR analysis. woodresearch.sk

Methylene ether bridges (–N–CH₂–O–CH₂–N–) are another significant linkage in UF resins, formed by the reaction of two methylol groups. These ether linkages are considered less stable than methylene bridges and can rearrange to form methylene bridges by releasing formaldehyde (B43269). chimarhellas.comresearchgate.net

The quantification of methylene ether bridges is also accomplished using ¹³C NMR spectroscopy, with their characteristic signals appearing in the spectrum. kirj.ee The presence of these bridges can be influenced by the synthesis conditions, such as the formaldehyde to urea (F/U) molar ratio. For instance, resins with a higher initial F/U molar ratio tend to form more dimethyl ether bridges.

Research has shown that under alkaline conditions, the formation of polymers linked by ether bonds is notable. mdpi.comnih.gov In one study, quantitative ¹³C NMR results revealed that 27% of formaldehyde was converted to different methylene ether carbons, with the linear ether linkage being dominant. mdpi.comnih.gov

The table below presents data on the relative content of methylene ether bridges in different UF resin samples.

Table showing the percentage of methylene ether bridges in various UF resin formulations. woodresearch.sk

Methylol groups (–CH₂OH) are key functional groups in UF resins, acting as precursors for the formation of both methylene and methylene ether bridges during the condensation process. woodresearch.sk The content of methylol groups is an indicator of the resin's reactivity. researchgate.net

The analysis and quantification of methylol groups are typically carried out using ¹³C NMR spectroscopy. kirj.eemdpi.comusda.gov The signals corresponding to the carbons in methylol groups are identifiable in the NMR spectrum. kirj.ee The formation of monomethylolurea and dimethylolurea (B1678115) can be quantitatively determined from gas chromatograms of silylated resin samples. researchgate.net

The proportion of methylol groups is dependent on the synthesis parameters. For example, a higher formaldehyde to urea molar ratio generally leads to the formation of more highly methylolated species. chimarhellas.com Studies have shown that resins with a higher initial F/U molar ratio tend to have a greater content of methylol groups.

The following table provides a quantitative comparison of methylol groups in different UF resin preparations.

Table showing the percentage of mono- and di-methylol groups in various UF resin formulations. woodresearch.sk

Uron structures are cyclic ethers that can form within the UF resin network. kirj.eenih.gov These cyclic species are typically formed through the intramolecular condensation of hydroxymethylurea. mdpi.com The formation of urons is favored at pH levels higher than 6 and lower than 4. researchgate.net

The identification of uron structures is primarily achieved through ¹³C NMR spectroscopy, where their signals appear in the range of 155-158 ppm. mdpi.comnih.gov The presence of uron structures can influence the properties of the resin, potentially improving water resistance and reducing formaldehyde emission. woodresearch.skdoaj.org

Research has shown that uron can be present in resins linked by methylene bridges to urea and other urons, as well as in the form of methylol urons. researchgate.net The reactivity of the methylol group on a uron structure is reportedly lower than that of a methylol group on a urea molecule. researchgate.net

The table below shows the content of uron structures in different UF resin samples.

Table showing the percentage of uron structures in various UF resin formulations. woodresearch.sk

Analysis of Methylol Groups (–CH2OH)

Molecular Weight Distribution and Polydispersity

Urea-formaldehyde resins are composed of a mixture of molecules with varying chain lengths and degrees of branching, resulting in a broad molecular weight distribution. britannica.com This distribution, along with the polydispersity, is a critical factor influencing the resin's application and performance.

UF resins inherently contain low molecular weight components, including unreacted urea, free formaldehyde, and various methylolurea oligomers. cnrs.fr The presence and proportion of these components are significant for the resin's storage stability and curing behavior. cnrs.fr

The analysis of low molecular weight components is often performed using techniques like Gel Permeation Chromatography (GPC). researchgate.net GPC separates molecules based on their size, providing information about the molecular weight distribution. ufl.edu For UF resins, a GPC chromatogram typically shows distinct regions corresponding to high molecular weight polymers and lower molecular weight oligomers, methylolureas, and free urea. researchgate.net

The composition of the low molecular weight fraction can be influenced by the synthesis process. For instance, the addition of a second portion of urea during synthesis can lead to the formation of monomeric components like free urea and its hydroxymethyl derivatives. kirj.ee Research has also shown that lowering the formaldehyde to urea molar ratio can result in a resin that is a mixture of partially branched polymers, a large portion of linear polymers, and low molecular weight species like monohydroxymethylurea and free urea. mdpi.comnih.gov

High Molecular Weight Oligomers and Polymers

Urea-formaldehyde (UF) resins are composed of a complex mixture of linear and branched oligomeric and polymeric molecules, in addition to non-reacted monomers. rsc.org The molecular weight of these resins can range from a few hundred to several thousand, with some estimates suggesting that molar masses of 100,000 to 500,000 g/mol can accurately describe the structure of UF resins. irispublishers.com The distribution of these molar masses is a critical characteristic of the resin, influencing properties such as viscosity, flow behavior, and its ability to wet and penetrate wood surfaces. cnrs.fr

The formation of these high molecular weight species occurs during the acid condensation stage of synthesis. In this step, methylolureas, urea, and formaldehyde react to form linear and partially branched molecules. chimarhellas.com These molecules are linked by methylene (–CH2–) and methylene ether (–CH2–O–CH2–) bridges. chimarhellas.com The ratio of these bridges is dependent on the temperature and pH conditions during synthesis. chimarhellas.com

Studies have shown that UF resins with low formaldehyde to urea (F/U) molar ratios tend to be more linear in structure, while those with higher F/U ratios contain more branched chains. nih.govmdpi.com This branching contributes to the formation of more cross-linked structures during the curing process. nih.gov

Influence of Synthesis Conditions on Molecular Weight Characteristics

The molecular weight characteristics of urea-formaldehyde (UF) resins are significantly influenced by various synthesis parameters, including the formaldehyde/urea (F/U) molar ratio, pH, temperature, and reaction time. irispublishers.comresearchgate.net These parameters affect the structure and properties of the resulting resin. cnrs.fr

F/U Molar Ratio: The F/U molar ratio is a crucial factor in determining the final structure of the resin. kirj.ee Lowering the F/U molar ratio to around 1.0 is a common strategy to reduce formaldehyde emission. kirj.ee However, this can lead to a decrease in crosslinking groups, which in turn affects the strength and water resistance of the cured resin. kirj.ee Studies have shown that a lower F/U ratio can result in higher internal bond strength and lower formaldehyde emissions. cnrs.frresearchgate.net Conversely, higher F/U ratios lead to a higher degree of methylolation, forming more highly methylolated species. chimarhellas.com

pH and Temperature: The condensation reactions that lead to an increase in molecular weight are more favorable in acidic conditions, proceeding faster at a low pH. irispublishers.com The ratio of methylene to methylene ether bridges formed during condensation is dependent on both temperature and pH. chimarhellas.com Research has indicated that resins produced at high temperatures and acidic pH values exhibit higher degrees of condensation. chimarhellas.com One study found that the highest weight average molecular weight (Mw) was achieved at an F/U molar ratio of 1.0 and a pH of 4.3. researchgate.net Another study performing reactions at different pH values found that a pH of 4.0 yielded a greater Mw. researchgate.netscienpg.com

Reaction Time and Urea Feed Rate: The duration of the acid condensation step and the rate at which urea is added also play a role. A longer acid condensation time can lead to less formation of ether linkages. cnrs.fr The rate of urea addition can influence the formation of moderate molecular weight species. tandfonline.com

The following table summarizes the effect of different synthesis parameters on the molecular weight of UF prepolymers, as determined by viscosity measurements and calculated using the Mark-Houwink equation. researchgate.netscienpg.com

Table 1: Effect of F/U Molar Ratio and pH on Weight Average Molecular Weight (Mw) of UF Prepolymer

| F/U Molar Ratio | pH | Weight Average Molecular Weight (Mw) |

|---|---|---|

| 1.0 | 4.3 | 2020.9 |

| 1.6 | 5.0 | Lowest Value |

| Varied | 4.0 | 2049 |

| Varied | 4.3 | |

| Varied | 4.7 | |

| Varied | 5.0 |

Structural Heterogeneity and Branching in Urea Formaldehyde Polymers

The chemical structure of urea-formaldehyde (UF) resins is best described as poly(methylene methylene ether hydroxymethylureas), which points to a mixture of various linear and branched macromolecules. kirj.ee The degree of branching and structural heterogeneity is largely dependent on the synthesis conditions.

Investigation of Cross-linked Structures

During the curing process, which is typically accelerated by heat and the presence of a hardener, UF resins undergo cross-linking reactions to form a three-dimensional network. scirp.org This network structure is responsible for the thermosetting properties of the resin. The formation of methylene and methylene ether bridges between urea molecules is the primary mechanism of cross-linking. as-proceeding.com

The extent of cross-linking is influenced by the F/U molar ratio. Resins with a higher F/U ratio tend to have more branched chain structures, which facilitates the formation of a more densely cross-linked network during curing. nih.gov Conversely, low molar ratio UF resins often form a less cross-linked structure due to the prevalence of linear molecules that can form hydrogen bonds, leading to the development of crystalline regions instead of a fully amorphous, cross-linked network. researchgate.net

The introduction of other resins, such as epoxy resins, can also influence the cross-linked structure. It has been found that epoxy resins can react with UF resins through transetherification, resulting in a highly cross-linked structure. researchgate.net

Crystalline Regions within Cured this compound Resin Networks

Unlike many other thermosetting resins, cured urea-formaldehyde (UF) resins can exhibit crystalline domains. cnrs.fr The presence and extent of these crystalline regions are influenced by the F/U molar ratio. cnrs.fr

Influence of F/U Molar Ratio: Cured UF resins with higher F/U molar ratios (e.g., 1.6 and 1.4) are predominantly amorphous, while those with lower F/U molar ratios (e.g., 1.2 and 1.0) show distinct crystalline regions. nih.govcnrs.fr The intensity of these crystalline regions increases as the F/U molar ratio decreases. cnrs.fr It is believed that the crystalline regions in low F/U ratio resins are mainly composed of dimethylolureas. cnrs.fr The presence of these crystalline domains in low F/U ratio resins may contribute to their improved hydrolytic stability. cnrs.fr

Nature of Crystalline Regions: The crystalline regions in cured UF resins have been characterized using techniques such as X-ray diffraction (XRD). These studies have shown that the crystalline regions are inherent to the resin and their presence is not significantly affected by curing temperature, time, or the type and level of hardener used. cnrs.frcnrs.fr For a cured UF resin with an F/U molar ratio of 1.2, the crystalline regions were found to account for nearly 14.48% of the resin. rsc.orgresearchgate.net The grain sizes of these crystalline structures were estimated to be in the range of 4.1 to 4.8 nm. rsc.orgresearchgate.net Electron diffraction patterns have confirmed the polycrystalline nature of these regions. nih.govrsc.orgresearchgate.net

The following table presents data from the characterization of crystalline regions in a cured UF resin with an F/U molar ratio of 1.2. rsc.orgresearchgate.net

Table 2: Characterization of Crystalline Regions in Cured UF Resin (F/U = 1.2)

| XRD Peak (2θ) | Estimated Grain Size (nm) | Calculated d-spacing (Å) |

|---|---|---|

| 21.55° | 4.1 | 2.2242 |

| 24.35° | 4.1 | 1.2833 |

| 31.18° | 4.2 | 1.0978 |

| 40.43° | 4.8 |

Functional Group Analysis

The chemical structure of urea-formaldehyde (UF) resins is characterized by a variety of functional groups, the presence and concentration of which are dependent on the synthesis conditions. chimarhellas.com These functional groups can be identified and quantified using techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. chimarhellas.comkirj.ee

Key Functional Groups: The primary functional groups present in UF resins include:

Methylol groups (-CH2OH): Formed during the initial addition reaction between urea and formaldehyde. irispublishers.comquora.com

Methylene bridges (-N-CH2-N-): Formed during the condensation reaction, linking urea units. irispublishers.comchimarhellas.com

Methylene ether bridges (-N-CH2-O-CH2-N-): Also formed during condensation, these are less stable than methylene bridges. irispublishers.comchimarhellas.com

Amine (-NH2) and Amide (-NH-) groups: Originating from the urea monomer. irispublishers.com

Carbonyl groups (C=O): Part of the urea structure. irispublishers.com

FTIR Spectroscopy: FTIR is a valuable tool for identifying the functional groups in UF resins. chimarhellas.com The spectra of cured UF resins show characteristic absorption bands:

A broad band around 3350 cm-1 is attributed to bonded N-H groups. chimarhellas.com

Bands corresponding to amide I and amide II are also present. lp.edu.ua

The region between 1000-1015 cm-1 is characteristic of C-O stretching, which can be used to monitor structural changes. lp.edu.ua Semi-quantitative analysis of FTIR spectra can reveal changes in the relative intensity of specific functional groups as a function of synthesis parameters. For example, as the initial F/U mole ratio increases, the normalized intensity of the –C–O of the hydroxymethyl group decreases, indicating its conversion to methylene and ether linkages. woodj.org

NMR Spectroscopy: 13C NMR spectroscopy provides detailed quantitative information about the different chemical environments of carbon atoms in the UF resin structure. kirj.ee It allows for the differentiation of:

Methylene groups linked to secondary or tertiary amino groups. kirj.ee

Hydroxymethyl groups in different substitution patterns (e.g., mono- and di-substituted). kirj.ee

Carbonyl groups in various substituted urea units. kirj.ee Quantitative 13C NMR analysis has been used to track the structural changes during the different stages of UF resin synthesis, revealing the formation and cleavage of various linkages. mdpi.com

The following table lists some of the key chemical compounds and functional groups mentioned in the article.

Advanced Modification Strategies for Urea Formaldehyde Resins

Co-Polycondensation with Other Monomers

Altering the fundamental polymer structure by introducing other monomers into the urea-formaldehyde backbone is a primary strategy for enhancing resin properties. This co-polycondensation approach creates a more complex and robust network, leading to improved performance.

Melamine (B1676169) Co-condensation for Enhanced Network Structure

The incorporation of melamine to form melamine-urea-formaldehyde (B8673199) (MUF) co-condensed resins is a widely successful modification method. researchgate.net Melamine's triazine ring structure imparts superior hydrolytic and thermal stability compared to standard UF resins. akjournals.com Due to its higher reactivity with formaldehyde (B43269) compared to urea (B33335), melamine effectively captures more formaldehyde, which contributes to a reduction in the formaldehyde emissions from panels bonded with these resins. researchgate.net

The synthesis of MUF resins typically involves a two-step process of methylolation followed by condensation, which can form methylene (B1212753) or dimethylene ether linkages within the polymer structure. akjournals.com The amount of melamine added is a critical factor; a higher melamine content generally leads to a more condensed and tighter network structure in the cured resin. akjournals.com This enhanced network improves properties like thermal stability, flame retardancy, and insulation. acs.org For example, one study determined that an optimal formulation consisting of 30% melamine, 50% formaldehyde, and 20% urea yielded low formaldehyde emissions while maintaining acceptable physical and mechanical properties. researchgate.net The introduction of melamine can be done chemically during the curing and foaming process, resulting in an interconnected network structure. acs.org

Table 1: Impact of Melamine Co-condensation on Urea-Formaldehyde Resin Properties

| Property | Observation | Source(s) |

| Network Structure | Leads to a tighter, more condensed, and interconnected network. | researchgate.netakjournals.com |

| Formaldehyde Emission | Reduced due to melamine's higher reactivity with formaldehyde. | researchgate.net |

| Thermal Stability | Increased decomposition temperature and char yield. | akjournals.comacs.org |

| Hydrolytic Stability | Improved due to the stable triazine ring in melamine. | akjournals.com |

| Flame Retardancy | Enhanced; expansion of flame is suppressed during burning. | acs.org |

| Curing Process | Can be prolonged, sometimes requiring higher curing temperatures. | acs.org |

Phenol (B47542) and other Aromatic Compound Incorporations

The synthesis of phenol-urea-formaldehyde (PUF) co-condensed resins is undertaken to merge the beneficial properties of phenol-formaldehyde (PF) and urea-formaldehyde (UF) resins. researchgate.netresearchgate.net This modification aims to improve the curing behavior, mechanical strength, and water resistance of the final product. cnrs.fr The synthesis process is complex, involving competitive addition and condensation reactions between phenol, urea, and formaldehyde. researchgate.netmdpi.com

The structure and performance of PUF resins are heavily influenced by synthesis parameters, particularly the molar ratios of the reactants. mdpi.comgoogle.com For instance, the molar ratio of formaldehyde to the sum of phenol and urea, as well as the phenol-to-urea ratio, must be carefully controlled. google.com The use of catalysts, such as magnesium oxide, has been shown to be effective in accelerating the cure rate of PUF resins by optimizing the resin's structure and composition. researchgate.netmdpi.com Research indicates that co-condensed methylene bridges are formed between phenolic units and methylolureas, successfully incorporating the components into the resin structure. researchgate.net This co-condensation enhances the cross-linking mechanisms between the different resin systems, leading to improved performance in the final composite products. cnrs.fr

Table 2: Influence of Synthesis Parameters on Phenol-Urea-Formaldehyde (PUF) Resin

| Parameter | Influence | Source(s) |

| F/(P+U) Mole Ratio | Affects the formation of reactive groups and co-condensed linkages. | researchgate.netmdpi.com |

| Phenol/Urea Mole Ratio | Must be between ~1:50 and 1:10 for optimal performance. | google.com |

| Catalyst (e.g., MgO) | Can significantly increase the cure rate. | researchgate.netmdpi.com |

| Reaction pH | Has a significant influence on the succession of addition and condensation reactions. | mdpi.com |

Co-polycondensation with Hydroxyl or Amine-containing Functional Groups

Beyond melamine and phenol, other monomers containing hydroxyl or amine functional groups can be co-polycondensed with urea and formaldehyde to modify resin properties. UF resins are naturally rich in reactive amine, amide, and hydroxyl groups, which allows for this type of modification. irispublishers.comirispublishers.com